

# Allyl Propyl Disulfide: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl propyl disulfide*

Cat. No.: B1197967

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Allyl propyl disulfide**, a prominent organosulfur compound found in Allium species, has a rich history intertwined with the chemical exploration of onions and garlic. Initially identified in the mid-20th century with the advent of advanced analytical techniques, this volatile, pale-yellow liquid is a major contributor to the characteristic aroma of onions. Beyond its role as a flavorant, **allyl propyl disulfide** has garnered scientific interest for its potential biological activities, including a notable influence on glucose metabolism. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of **allyl propyl disulfide**. It further details experimental protocols for its isolation, characterization, and synthesis, and explores its proposed mechanism of action on insulin signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

## Discovery and History

The discovery of **allyl propyl disulfide** is inseparable from the scientific investigation into the chemistry of Allium species, particularly onions (*Allium cepa*). While the pungent aroma of onions has been recognized for centuries, the identification of the specific compounds responsible awaited the development of modern analytical chemistry.

Early investigations in the 19th and early 20th centuries focused on the steam distillation of onion oil to isolate its volatile components.<sup>[1]</sup> However, the precise separation and identification of individual organosulfur compounds proved challenging. A significant breakthrough came in the mid-20th century with the application of gas chromatography-mass spectrometry (GC-MS).

<sup>[1]</sup> This powerful technique allowed for the separation of complex mixtures of volatile compounds and their definitive identification based on their mass spectra. Through these advanced analytical methods, **allyl propyl disulfide** was identified as a major constituent of onion oil.<sup>[1]</sup>

While a specific date and individual credited with the first isolation and identification of **allyl propyl disulfide** are not clearly documented, its discovery is a culmination of the work of numerous chemists and food scientists who meticulously analyzed the composition of onion oil throughout the 20th century. The historical timeline of the discovery of related Allium organosulfur compounds provides context for the era of these discoveries:

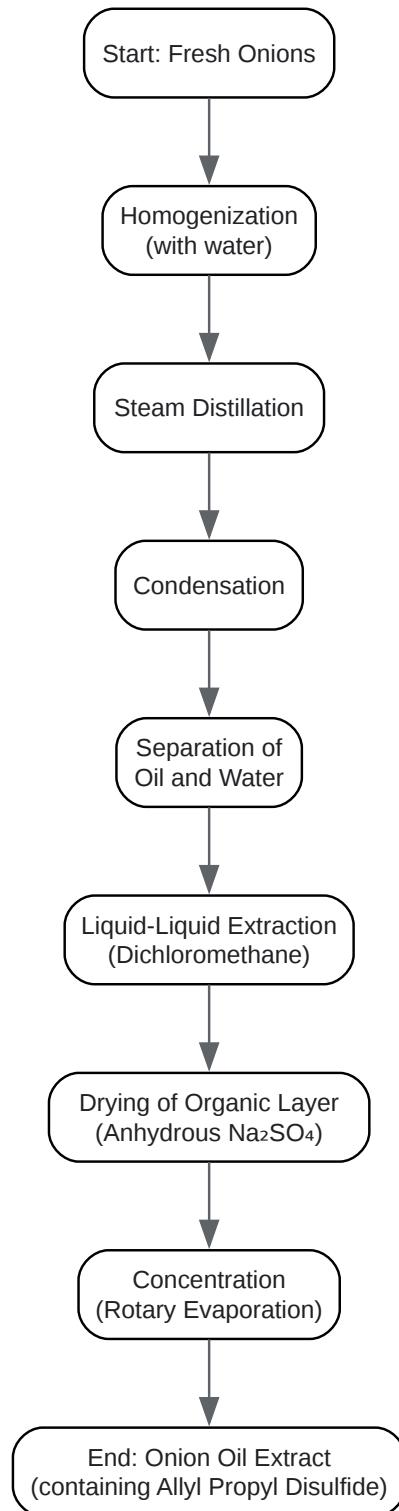
- 1844: Theodor Wertheim isolated a pungent substance from garlic via steam distillation, which he named "allyl sulfur."<sup>[2]</sup>
- 1892: Friedrich Wilhelm Semmler identified diallyl disulfide as a component of distilled garlic oil.<sup>[2]</sup>
- 1944: Chester J. Cavallito and John Hays Bailey discovered allicin, the precursor to many of garlic's sulfur compounds.<sup>[2]</sup>
- 1947: A. Stoll and E. Seebeck determined that allicin is produced from the precursor alliin by the enzyme alliinase.<sup>[2]</sup>

The identification of **allyl propyl disulfide** followed in this scientific tradition of elucidating the complex chemistry of Allium species.

## Chemical and Physical Properties

**Allyl propyl disulfide** is a volatile organosulfur compound with the chemical formula C<sub>6</sub>H<sub>12</sub>S<sub>2</sub>.<sup>[3]</sup> It is characterized by a strong, pungent odor reminiscent of onions.<sup>[4]</sup>

| Property            | Value                                         | Reference(s) |
|---------------------|-----------------------------------------------|--------------|
| Molecular Formula   | C <sub>6</sub> H <sub>12</sub> S <sub>2</sub> | [3]          |
| IUPAC Name          | 1-(prop-2-enyldisulfanyl)propane              | [4]          |
| CAS Number          | 2179-59-1                                     | [3]          |
| Molar Mass          | 148.29 g/mol                                  | [5]          |
| Appearance          | Pale-yellow liquid                            | [3][4]       |
| Odor                | Strong, pungent, onion-like                   | [4]          |
| Density             | 0.984 g/cm <sup>3</sup>                       | [3]          |
| Melting Point       | -15 °C                                        | [3]          |
| Boiling Point       | 66-68 °C at 16 mmHg                           | [4]          |
| Solubility in water | Insoluble                                     | [3]          |
| Refractive Index    | 1.5219 at 20 °C/D                             | [4]          |


## Experimental Protocols

### Isolation from Onion Oil by Steam Distillation and Extraction

This protocol describes the isolation of a volatile fraction containing **allyl propyl disulfide** from fresh onions.

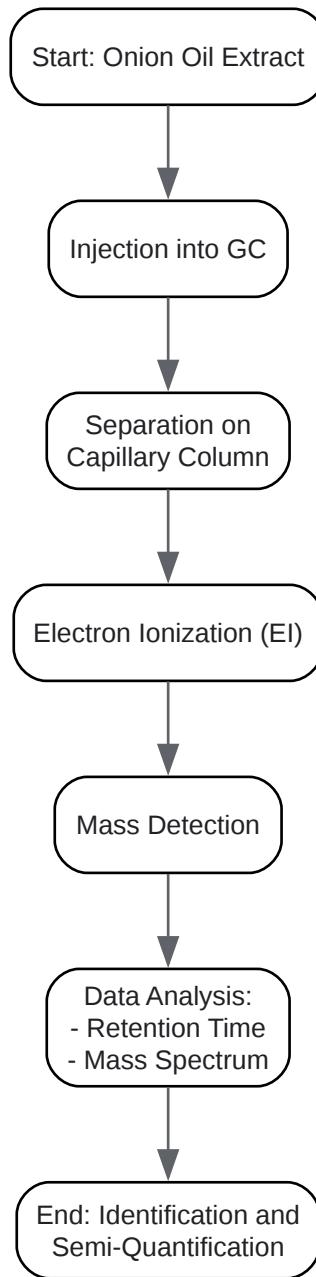
#### Workflow for Isolation of **Allyl Propyl Disulfide** from Onions

## Isolation of Allyl Propyl Disulfide from Onions

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of an onion oil extract containing **allyl propyl disulfide**.

**Methodology:**


- Preparation of Onion Pulp: Fresh onions are peeled and homogenized in a blender with an equal weight of water to create a pulp.
- Steam Distillation: The onion pulp is subjected to steam distillation for approximately 2-3 hours. Steam is passed through the pulp, and the volatile components, including **allyl propyl disulfide**, are carried over with the steam.[\[1\]](#)
- Condensation and Collection: The steam and volatile compound mixture is passed through a condenser, and the resulting distillate (a mixture of water and onion oil) is collected.
- Liquid-Liquid Extraction: The collected distillate is transferred to a separatory funnel. Dichloromethane is added as the extraction solvent.[\[6\]](#) The mixture is shaken vigorously and allowed to separate into aqueous and organic layers. The lower organic layer, containing the onion oil, is collected. This extraction is typically repeated three times to ensure complete recovery.
- Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The dried extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude onion oil containing **allyl propyl disulfide**.

## Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

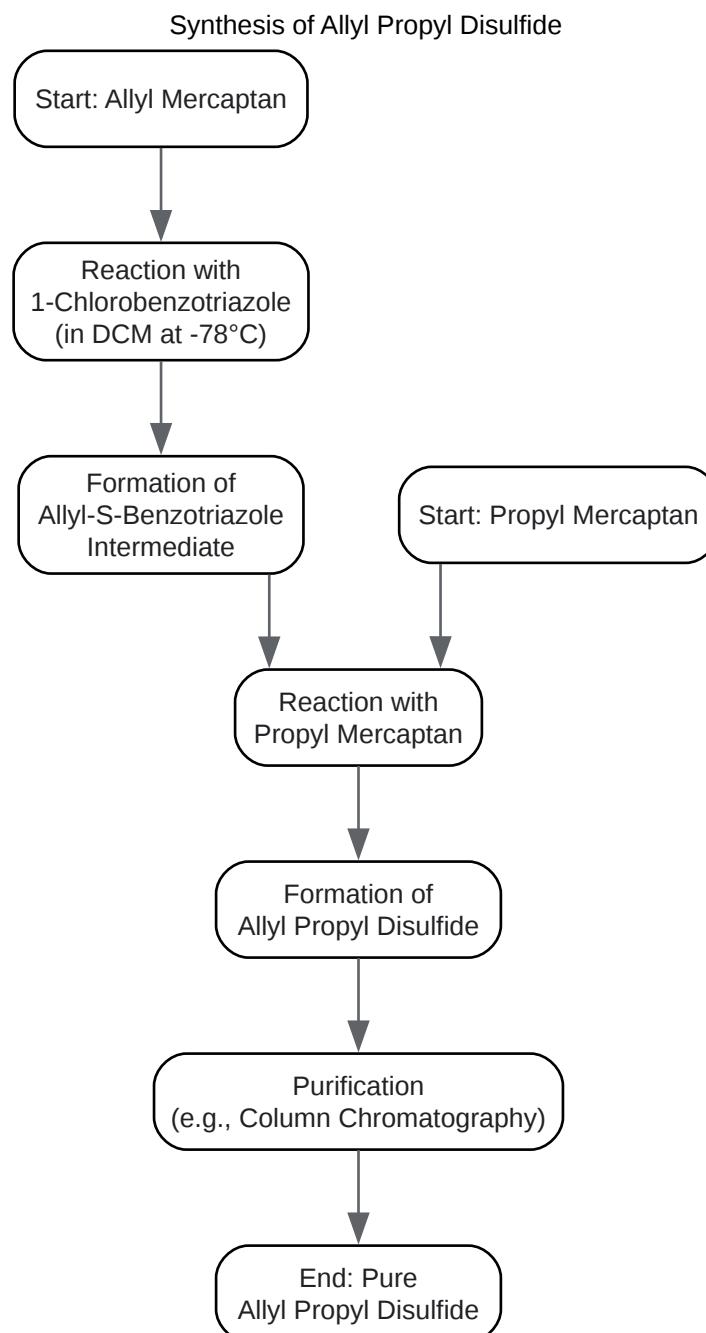
This protocol outlines the analysis of the isolated onion oil to identify and semi-quantify **allyl propyl disulfide**.

### Workflow for GC-MS Characterization of **Allyl Propyl Disulfide**

## GC-MS Characterization of Allyl Propyl Disulfide

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **allyl propyl disulfide** using GC-MS.


Methodology:[5]

- Sample Preparation: The crude onion oil extract is diluted in a suitable solvent, such as dichloromethane, to an appropriate concentration for GC-MS analysis.
- GC-MS Parameters:
  - Gas Chromatograph: Equipped with a capillary column suitable for separating volatile sulfur compounds (e.g., TG-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Initial temperature of 50 °C held for 3 minutes, then ramped at 3 °C/min to 150 °C and held for 3 minutes, and finally ramped at 25 °C/min to 250 °C and held for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Injection Volume: 1 µL with a split ratio of 1:10.
  - Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: 40-500 amu.
  - Ion Source Temperature: 200 °C.
- Data Analysis:
  - Identification: **Allyl propyl disulfide** is identified by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).
  - Semi-Quantification: The relative abundance of **allyl propyl disulfide** can be estimated by comparing its peak area to that of an internal standard.

## Synthesis of Unsymmetrical Disulfides: A General Protocol

This protocol is a general method for the synthesis of unsymmetrical disulfides, such as **allyl propyl disulfide**, using 1-chlorobenzotriazole.

### Workflow for the Synthesis of **Allyl Propyl Disulfide**



[Click to download full resolution via product page](#)

Caption: Workflow for the chemical synthesis of **allyl propyl disulfide**.

Methodology:

- Reaction Setup: A solution of allyl mercaptan in dichloromethane (DCM) is cooled to -78 °C in a reaction vessel under an inert atmosphere (e.g., argon).
- Formation of the Intermediate: A solution of 1-chlorobenzotriazole (BtCl) in DCM is added dropwise to the cooled allyl mercaptan solution. The reaction mixture is stirred at -78 °C for a specified time to form the allyl-S-benzotriazole intermediate.
- Addition of the Second Thiol: A solution of propyl mercaptan in DCM is then added dropwise to the reaction mixture.
- Reaction and Workup: The reaction is allowed to proceed, and then quenched. The mixture is washed with appropriate aqueous solutions to remove byproducts. The organic layer is dried and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel to yield pure **allyl propyl disulfide**.

## Biological Activity and Signaling Pathways

**Allyl propyl disulfide** has been investigated for its potential hypoglycemic effects. Studies in normal human subjects have shown that the administration of **allyl propyl disulfide** can lead to a significant decrease in blood glucose levels and a concurrent increase in serum insulin levels. The proposed mechanism for this effect is an "insulin sparing action," suggesting that **allyl propyl disulfide** may protect insulin from degradation, thereby increasing its bioavailability.<sup>[1]</sup>

Insulin is primarily degraded in the liver by insulin-degrading enzyme (IDE). By inhibiting IDE, **allyl propyl disulfide** could prolong the half-life of insulin, leading to enhanced glucose uptake by peripheral tissues.

### Proposed Signaling Pathway for the Hypoglycemic Effect of **Allyl Propyl Disulfide**

Caption: Proposed mechanism of **allyl propyl disulfide**'s hypoglycemic effect via inhibition of insulin degradation.

#### Experimental Protocol for Assessing Hypoglycemic Effect:

This protocol is based on studies investigating the effect of **allyl propyl disulfide** on blood glucose and insulin levels in human subjects.

- Subject Recruitment: A cohort of healthy, normal volunteers is recruited for the study.
- Fasting: Subjects undergo a 12-hour overnight fast.
- Baseline Measurements: Baseline blood samples are collected to determine fasting blood glucose and serum insulin levels.
- Administration of **Allyl Propyl Disulfide**: A standardized dose of **allyl propyl disulfide** (e.g., dissolved in a suitable vehicle) is administered orally to the subjects.
- Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 120, 180, and 240 minutes) following administration.
- Biochemical Analysis: Blood glucose levels are measured using a standard glucose oxidase method. Serum insulin levels are determined by radioimmunoassay (RIA) or ELISA.
- Data Analysis: Changes in blood glucose and serum insulin levels from baseline are calculated and statistically analyzed to determine the effect of **allyl propyl disulfide**.

## Conclusion

**Allyl propyl disulfide** is a significant organosulfur compound with a well-established role in the flavor chemistry of onions. Its history is a testament to the advancements in analytical chemistry that have allowed for the detailed characterization of natural products. The potential hypoglycemic activity of **allyl propyl disulfide**, possibly through an "insulin sparing" mechanism, opens avenues for further research in the fields of nutrition and drug development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and scientists to further explore the chemical and biological

properties of this intriguing molecule. Further elucidation of its precise molecular targets and signaling pathways will be crucial in understanding its full therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allyl propyl disulfide: Significance and symbolism [wisdomlib.org]
- 2. Antioxidant effects of diallyl trisulfide on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of essential oil of onion (allyl propyl disulphide) on blood glucose, free fatty acid and insulin levels of normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allyl Propyl Disulfide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197967#discovery-and-history-of-allyl-propyl-disulfide\]](https://www.benchchem.com/product/b1197967#discovery-and-history-of-allyl-propyl-disulfide)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)